molecular formula C16H17N7O B7351027 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide

Cat. No. B7351027
M. Wt: 323.35 g/mol
InChI Key: KPZDBWQKIUOYOD-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide, also known as CPI-455, is a small molecule inhibitor that has been widely used in scientific research. CPI-455 is a potent and selective inhibitor of histone demethylase LSD1, which has been implicated in many diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide involves the inhibition of LSD1, which is a flavin-dependent histone demethylase that catalyzes the removal of methyl groups from lysine 4 of histone H3. LSD1 is overexpressed in many types of cancer and has been shown to promote cancer cell proliferation and survival. The inhibition of LSD1 by this compound leads to the accumulation of methylated histone H3, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes. This results in the induction of differentiation and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce differentiation and apoptosis, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, such as Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta deposition. In inflammation, such as sepsis, this compound has been shown to reduce cytokine production and improve survival.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide in lab experiments include its potency and selectivity for LSD1, its well-established synthesis method, and its ability to induce differentiation and apoptosis in cancer cells. The limitations of using this compound in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its high cost.

Future Directions

There are several future directions for the use of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide in scientific research. One direction is to study the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Another direction is to study the role of LSD1 in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of more potent and selective LSD1 inhibitors based on the structure of this compound is a promising direction for future research.

Synthesis Methods

The synthesis of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide involves several steps, including the preparation of the key intermediate, N-(1,3-dioxoisoindolin-2-yl)cyclopentanecarboxamide, and the coupling of this intermediate with 4-aminobenzoic acid. The final step involves the conversion of the amide group to a tetrazole group using tetrazole-1-yl-acetic acid. The synthesis of this compound has been reported in several publications, and the purity and identity of the compound have been confirmed by various analytical techniques, including NMR and HPLC.

Scientific Research Applications

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide has been widely used in scientific research as a tool compound to study the role of LSD1 in various biological processes. LSD1 is a histone demethylase that is involved in the regulation of gene expression, chromatin remodeling, and DNA damage response. The inhibition of LSD1 by this compound has been shown to induce differentiation and apoptosis in cancer cells, suggesting that LSD1 is a potential therapeutic target for cancer treatment. In addition, this compound has been used to study the role of LSD1 in neurodegenerative disorders, such as Alzheimer's disease, and inflammation, such as sepsis.

properties

IUPAC Name

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c24-16(12-3-1-4-13(9-12)23-11-18-20-21-23)19-14-5-2-6-15(14)22-8-7-17-10-22/h1,3-4,7-11,14-15H,2,5-6H2,(H,19,24)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZDBWQKIUOYOD-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CN=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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